
Fmoc-Val-Cit-PAB-MMAE
Descripción general
Descripción
Fmoc-Val-Cit-PAB-MMAE es un compuesto químico complejo que consta de un enlazador y un potente inhibidor de microtúbulos. El compuesto se utiliza principalmente en el desarrollo de conjugados de anticuerpo-fármaco (ADC), que son terapias contra el cáncer dirigidas. El componente del enlazador, Fmoc-Val-Cit-PAB, está diseñado para ser escindido por enzimas específicas dentro del entorno tumoral, liberando el fármaco activo, monometil auristatina E (MMAE), que inhibe la división celular al interrumpir los microtúbulos .
Aplicaciones Científicas De Investigación
Stability and Drug-Delivery Efficacy
Research has shown that the stability of the Fmoc-Val-Cit-PAB-MMAE linker in plasma is superior compared to other linkers. It demonstrates robust stability under physiological conditions, which is crucial for maintaining drug efficacy until it reaches the target site . However, its hydrophobic nature can limit the drug-antibody ratio (DAR), which poses challenges in achieving optimal therapeutic concentrations .
Comparative Analysis with Other Linkers
The following table summarizes key characteristics of this compound compared to other commonly used linkers in ADCs:
Linker | Cleavage Mechanism | Stability | Cytotoxic Payload | Typical DAR |
---|---|---|---|---|
This compound | Cathepsin B cleavage | High | MMAE | 3-4 |
Val-Cit-PABC-MMAE | Cathepsin B cleavage | Moderate | MMAE | 3-4 |
Gly-Gly-Phe-Gly | Unknown | Variable | Varies | Varies |
This comparison highlights that while this compound offers high stability and effective payload release, its hydrophobicity can limit its application in some contexts .
In Vitro Studies
In vitro studies have demonstrated that conjugates utilizing this compound exhibit potent cytotoxicity against various cancer cell lines. For example, studies reported IC50 values as low as 0.30 nM for specific constructs against A431 cells, indicating high efficacy .
In Vivo Efficacy
Animal model studies have shown that this compound conjugates maintain significant anti-tumor activity with controlled side effects. In one study, treatment with an ADC containing this linker resulted in a tumor volume reduction without significant weight loss or adverse effects on organ health, suggesting a favorable safety profile .
Future Directions and Research Opportunities
Ongoing research aims to enhance the performance of this compound through modifications that could improve its hydrophilicity and drug loading capacity. Additionally, exploring combinations with other therapeutic agents or linkers may yield more effective ADC formulations.
Mecanismo De Acción
El mecanismo de acción de Fmoc-Val-Cit-PAB-MMAE implica varios pasos:
Orientación: El componente de anticuerpo del ADC se une selectivamente a un antígeno específico en la superficie de las células cancerosas.
Internalización: El ADC se internaliza en la célula cancerosa mediante endocitosis.
Escisión: El enlazador se escinde por enzimas como la catepsina B dentro de los lisosomas de la célula cancerosa.
Liberación: La monometil auristatina E (MMAE) se libera y se une a la tubulina, inhibiendo la formación de microtúbulos y provocando el arresto del ciclo celular y la apoptosis
Análisis Bioquímico
Biochemical Properties
Fmoc-Val-Cit-PAB-MMAE plays a significant role in biochemical reactions. It interacts with tubulin, a globular protein, and inhibits its function . The nature of these interactions is inhibitory, leading to the disruption of microtubule dynamics, which is crucial for cell division and viability .
Cellular Effects
This compound has profound effects on various types of cells, particularly cancer cells. It influences cell function by disrupting cell division, which can lead to cell death . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with tubulin . This binding inhibits the polymerization of tubulin, disrupting the formation of microtubules. This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can lead to a decrease in the viability of cancer cells
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages
Metabolic Pathways
This compound is involved in the metabolic pathway related to tubulin polymerization
Subcellular Localization
The subcellular localization of this compound is likely to be in the cytoplasm, where tubulin is located
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Fmoc-Val-Cit-PAB-MMAE implica varios pasos:
Protección Fmoc: El grupo amino N-terminal del péptido se protege utilizando 9-fluorenilmetilcarbonil (Fmoc).
Acoplamiento de péptidos: La secuencia peptídica Val-Cit-PAB se sintetiza utilizando técnicas estándar de síntesis de péptidos en fase sólida.
Formación de carbamato: El péptido Fmoc-Val-Cit-PAB se hace reaccionar con un derivado de carbonato para formar un enlace carbamato.
Desprotección Fmoc: El grupo Fmoc se elimina para exponer el grupo amino para un acoplamiento posterior.
Acoplamiento de amidas: El grupo amino expuesto se acopla con monometil auristatina E (MMAE) para formar el compuesto final
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica sintetizadores de péptidos automatizados, cromatografía líquida de alto rendimiento (HPLC) para la purificación y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
Fmoc-Val-Cit-PAB-MMAE se somete a varios tipos de reacciones químicas:
Reacciones de escisión: El enlazador está diseñado para ser escindido por enzimas específicas como la catepsina B dentro del entorno tumoral.
Hidrólisis: Los enlaces carbamato y amida pueden sufrir hidrólisis en condiciones ácidas o básicas.
Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, particularmente en las partes del péptido y la auristatina
Reactivos y condiciones comunes
Reacciones de escisión: Enzimas como la catepsina B.
Hidrólisis: Condiciones ácidas o básicas.
Oxidación y reducción: Agentes oxidantes y reductores comunes utilizados en la química de péptidos
Productos principales formados
Productos de escisión: Liberación de monometil auristatina E (MMAE) y los fragmentos peptídicos.
Productos de hidrólisis: Descomposición en fragmentos peptídicos más pequeños y MMAE
Comparación Con Compuestos Similares
Compuestos similares
Val-Cit-PAB-MMAE: Enlazador y carga similar, pero sin la protección Fmoc.
Val-Ala-PAB-MMAE: Utiliza una secuencia peptídica diferente en el enlazador.
Gly-Gly-PAB-MMAE: Otra variación en la secuencia peptídica
Unicidad
Fmoc-Val-Cit-PAB-MMAE es único debido a su protección Fmoc, que proporciona estabilidad adicional durante la síntesis y permite reacciones de desprotección y acoplamiento selectivas. Esto lo hace particularmente útil en la construcción precisa de conjugados de anticuerpo-fármaco .
Actividad Biológica
Fmoc-Val-Cit-PAB-MMAE is a compound that has garnered attention in the field of cancer therapeutics, particularly as a component of antibody-drug conjugates (ADCs). This compound combines a potent cytotoxic agent, monomethyl auristatin E (MMAE), with a cleavable linker designed to release the drug selectively within target cells. The biological activity of this compound is primarily evaluated through its stability, efficacy, and mechanisms of action in various cancer models.
Chemical Structure and Composition
This compound consists of several key components:
- Fmoc (Fluorenylmethyloxycarbonyl) : A protective group for amino acids.
- Val-Cit : A dipeptide linker that is sensitive to proteolytic cleavage by cathepsin B.
- PAB (p-Aminobenzyl) : A spacer that enhances the stability and solubility of the conjugate.
- MMAE : A potent antineoplastic agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
The overall molecular formula is with a molecular weight of approximately 1316.7 Da .
The biological activity of this compound is largely attributed to its mechanism of action as part of ADCs. Upon internalization by target cancer cells, the Val-Cit linker undergoes enzymatic cleavage by cathepsin B, releasing MMAE directly into the cytoplasm. This targeted delivery minimizes systemic toxicity while maximizing therapeutic efficacy against cancer cells.
Stability and Efficacy
Research indicates that this compound exhibits robust stability in human plasma, which is crucial for maintaining therapeutic levels until it reaches the target site. However, challenges such as hydrophobicity can limit drug-antibody ratios (DAR) and contribute to aggregation issues .
Table 1: Comparative Stability and Efficacy Data
Study Reference | DAR | Stability in Plasma | IC50 (nM) | Target Cell Line |
---|---|---|---|---|
3-4 | High | 0.30 | A431 | |
4 | Moderate | 1-2 | Various | |
2 | High | 0.20 | NCI-H838 |
In Vitro Studies
In vitro studies have demonstrated that this compound conjugates exhibit significant cytotoxicity against various cancer cell lines. For instance, studies show that IC50 values range from 0.30 nM to 1 nM for A431 cells when treated with MMAE conjugates . The specificity of these conjugates allows for selective targeting, reducing off-target effects commonly associated with traditional chemotherapeutics.
Case Studies
-
EGFR-Targeting ADCs :
- In a study involving EGFR-targeting DARPin-MMAE conjugates, this compound demonstrated superior cytotoxicity compared to free MMAE, reinforcing its potential as an effective ADC component .
- The study reported an IC50 value of 0.80 nM for the conjugate against A431 cells, highlighting its effectiveness in targeting overexpressed EGFR in certain tumors.
- Mouse Xenograft Models :
Propiedades
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H104N10O14/c1-15-45(8)63(58(94-13)39-59(84)83-38-24-32-57(83)65(95-14)46(9)66(86)76-47(10)64(85)49-25-17-16-18-26-49)81(11)70(90)61(43(4)5)79-69(89)62(44(6)7)82(12)73(93)97-40-48-33-35-50(36-34-48)77-67(87)56(31-23-37-75-71(74)91)78-68(88)60(42(2)3)80-72(92)96-41-55-53-29-21-19-27-51(53)52-28-20-22-30-54(52)55/h16-22,25-30,33-36,42-47,55-58,60-65,85H,15,23-24,31-32,37-41H2,1-14H3,(H,76,86)(H,77,87)(H,78,88)(H,79,89)(H,80,92)(H3,74,75,91)/t45-,46+,47+,56-,57-,58+,60-,61-,62-,63-,64+,65+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQGFVOXIOMBMC-UUMMFNFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H104N10O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1345.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.